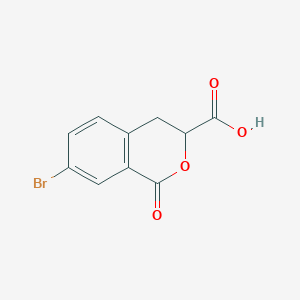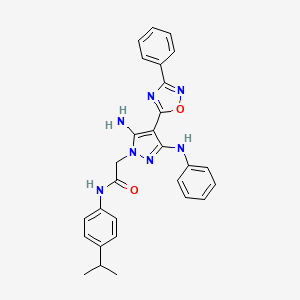
2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several interesting structural features, including a 1,2,4-oxadiazole ring and a pyrazole ring. Both of these heterocyclic structures are often found in biologically active compounds . The 1,2,4-oxadiazole ring, in particular, has been associated with a wide range of biological activities and is considered a valuable scaffold in drug discovery .
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, such as those involving cobalt (II) and copper (II), highlights the significance of hydrogen bonding in self-assembly processes. These complexes exhibit notable antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveal that different molecular conformations can co-exist, influenced by hydrogen bonding in zero, one, and two dimensions. This underscores the role of molecular structure in determining the physical and chemical properties of such compounds, potentially affecting their biological activity and solubility (Narayana et al., 2016).
FLAP Inhibitors for Pharmacokinetics
The development of novel FLAP inhibitors labeled with carbon-14 and deuterium demonstrates the advancement in targeting specific proteins involved in inflammatory processes. Such compounds, with their excellent pharmacokinetics properties, offer insights into drug development for conditions associated with inflammation (Latli et al., 2015).
Antimicrobial Agents
Synthesis of new heterocyclic compounds incorporating the antipyrine moiety, aiming at high biological activity against various microorganisms, indicates the potential of similar compounds in developing new antimicrobial agents. This research underscores the importance of exploring novel chemical entities for combating microbial resistance (Aly et al., 2011).
Anticancer Activity
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural and molecular docking analysis for anticancer activity highlight the potential of acetamide derivatives in cancer therapy. The in silico modeling targeting the VEGFr receptor offers a pathway for the development of targeted anticancer therapies (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-[5-amino-3-anilino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-18(2)19-13-15-22(16-14-19)30-23(36)17-35-25(29)24(27(33-35)31-21-11-7-4-8-12-21)28-32-26(34-37-28)20-9-5-3-6-10-20/h3-16,18H,17,29H2,1-2H3,(H,30,36)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZVKHYZUPLTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

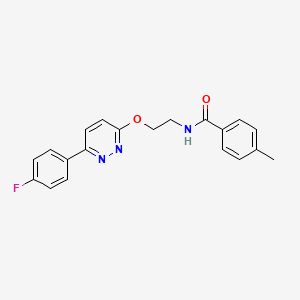

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)
![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)
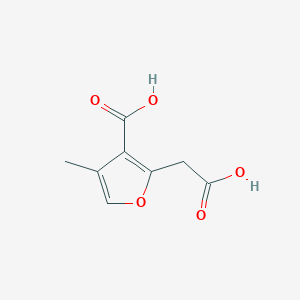
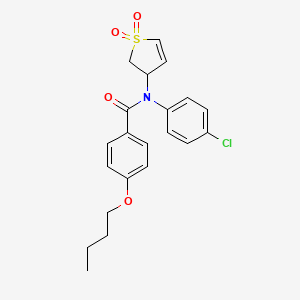
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
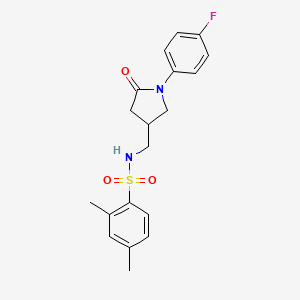
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)
